molecular formula C10H12F3NO B8687478 N-(Propan-2-yl)-4-(trifluoromethoxy)aniline

N-(Propan-2-yl)-4-(trifluoromethoxy)aniline

Cat. No.: B8687478
M. Wt: 219.20 g/mol
InChI Key: IEUGASXGIGWNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Propan-2-yl)-4-(trifluoromethoxy)aniline is a chemical compound that features an isopropyl group attached to a phenyl ring substituted with a trifluoromethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-4-(trifluoromethoxy)aniline typically involves the reaction of 4-trifluoromethoxybenzonitrile with isopropyl magnesium bromide in toluene. The reaction is carried out at 20°C, followed by heating to 55°C for 4 hours. The mixture is then cooled, and the product is isolated through a series of extractions and distillations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

N-(Propan-2-yl)-4-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propan-2-yl)-4-(trifluoromethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-propan-2-yl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H12F3NO/c1-7(2)14-8-3-5-9(6-4-8)15-10(11,12)13/h3-7,14H,1-2H3

InChI Key

IEUGASXGIGWNCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9.33 g of p-trifluoromethoxyaniline, 4.1 mL of acetone, and 14.53 g of sodium triacetoxyborohydryde in 50 mL of 1,2-dichloroethane were stirred overnight at RT. The reaction mixture is then poured onto ice-water and product extracted with 100 mL of dichloromethane. The organic layer is washed with water, sat NaHCO3, dried with Na2SO4 and solvent evaporated to afford 12 g of Isopropyl-(4-trifluoromethoxy-phenyl)-amine: 1H NMR (300 MHz, CDCl3) δ7.06 (d, 2H, J=8.5), 6.56 (d, 2H, J=8.5), 3.63(m, 1H), 1.25 (d, 6H, J=6.8).
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
14.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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